molecular formula C10H10BrClN2O2 B6215297 3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2742656-03-5

3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No.: B6215297
CAS No.: 2742656-03-5
M. Wt: 305.6
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Description

3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry

Properties

CAS No.

2742656-03-5

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different reaction conditions to yield the desired product. For instance, the reaction can be performed in ethyl acetate via a one-pot tandem cyclization/bromination when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while cyclization reactions can produce different heterocyclic compounds.

Scientific Research Applications

3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s imidazopyridine core allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific bromine substitution at the 7-position of the imidazopyridine ring. This substitution can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

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